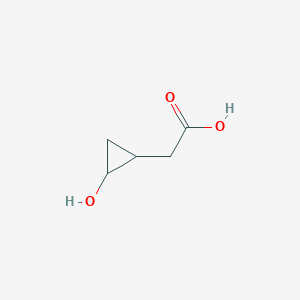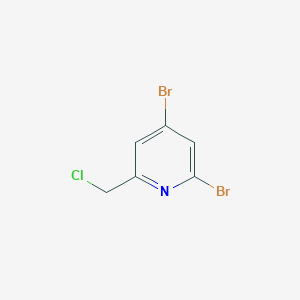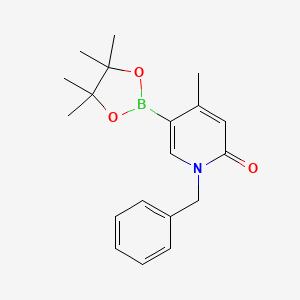
(E)-N-(1-(Methylthio)-2-nitrovinyl)cyclohexanamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(E)-N-(1-(Methylthio)-2-nitrovinyl)cyclohexanamine is an organic compound that features a cyclohexane ring substituted with a nitrovinyl group and a methylthio group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (E)-N-(1-(Methylthio)-2-nitrovinyl)cyclohexanamine typically involves the following steps:
Formation of the Nitrovinyl Intermediate:
Introduction of the Methylthio Group: This step involves the substitution of a hydrogen atom with a methylthio group, often using reagents like methylthiol or dimethyl disulfide.
Cyclohexanamine Substitution: The final step involves the substitution of the nitrovinyl intermediate with cyclohexanamine under suitable conditions.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced catalysts, and green chemistry principles.
Analyse Des Réactions Chimiques
Types of Reactions
(E)-N-(1-(Methylthio)-2-nitrovinyl)cyclohexanamine can undergo various chemical reactions, including:
Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone.
Reduction: The nitro group can be reduced to an amine.
Substitution: The nitrovinyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reagents like hydrogen gas with a palladium catalyst or lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use as a probe or inhibitor in biochemical studies.
Medicine: Possible applications in drug development, particularly for targeting specific biological pathways.
Industry: Use in the production of materials with specific properties, such as polymers or coatings.
Mécanisme D'action
The mechanism of action of (E)-N-(1-(Methylthio)-2-nitrovinyl)cyclohexanamine would depend on its specific application. For example, in medicinal chemistry, it might interact with specific enzymes or receptors, modulating their activity. The nitrovinyl group could participate in electron transfer reactions, while the methylthio group might influence the compound’s binding affinity and specificity.
Comparaison Avec Des Composés Similaires
Similar Compounds
(E)-N-(1-(Methylthio)-2-nitrovinyl)benzylamine: Similar structure but with a benzylamine group instead of cyclohexanamine.
(E)-N-(1-(Methylthio)-2-nitrovinyl)ethylamine: Similar structure but with an ethylamine group instead of cyclohexanamine.
Uniqueness
(E)-N-(1-(Methylthio)-2-nitrovinyl)cyclohexanamine is unique due to the presence of the cyclohexanamine group, which can impart different steric and electronic properties compared to other similar compounds. This can affect its reactivity, binding affinity, and overall biological activity.
Propriétés
Formule moléculaire |
C9H16N2O2S |
|---|---|
Poids moléculaire |
216.30 g/mol |
Nom IUPAC |
N-[(E)-1-methylsulfanyl-2-nitroethenyl]cyclohexanamine |
InChI |
InChI=1S/C9H16N2O2S/c1-14-9(7-11(12)13)10-8-5-3-2-4-6-8/h7-8,10H,2-6H2,1H3/b9-7+ |
Clé InChI |
YQGPZPLMGJUBKC-VQHVLOKHSA-N |
SMILES isomérique |
CS/C(=C/[N+](=O)[O-])/NC1CCCCC1 |
SMILES canonique |
CSC(=C[N+](=O)[O-])NC1CCCCC1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![6-Bromo-4-methyl-2H-pyrido[3,2-b][1,4]oxazin-3(4H)-one](/img/structure/B15223440.png)





![tert-Butyl (1-azaspiro[5.5]undecan-4-yl)carbamate](/img/structure/B15223477.png)

![3-(tert-Butyl)-1H-pyrrolo[2,3-b]pyridine-5-carboxylic acid](/img/structure/B15223483.png)



